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Compound of Interest

Compound Name:
Tert-butyl 4-acetylpiperidine-1-

carboxylate

Cat. No.: B153368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the spectroscopic data for the compound

with CAS number 206989-61-9, identified as tert-Butyl 4-acetylpiperidine-1-carboxylate.

This compound is a key building block in synthetic organic chemistry, frequently utilized as an

intermediate in the development of pharmaceutical agents. A thorough understanding of its

spectroscopic characteristics is essential for its correct identification, purity assessment, and

utilization in further chemical synthesis. This document presents a summary of its ¹H NMR, ¹³C

NMR, FT-IR, and mass spectrometry data, along with detailed experimental protocols for

obtaining such spectra.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for tert-Butyl 4-acetylpiperidine-
1-carboxylate.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.87 – 3.78 m 1H CH

3.73 – 3.63 m 2H CH₂

3.40 – 3.26 m 2H CH₂

1.99 – 1.73 m 4H CH₂

1.67 – 1.48 m 3H CH₃

1.46 s 9H C(CH₃)₃

1.45 – 1.32 m 1H CH

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

155.0 C=O (carbamate)

79.3 C(CH₃)₃

62.8 CH

56.9 CH₂

46.4 CH₂

31.0 CH₂

30.6 CH₂

29.3 CH₃

28.7 C(CH₃)₃

23.6 CH₃

Solvent: CDCl₃, Spectrometer Frequency: 126 MHz
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Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹) Assignment

3428 O-H Stretch (trace water)

2971 C-H Stretch (aliphatic)

2872 C-H Stretch (aliphatic)

1780 C=O Stretch (carbamate)

1692 C=O Stretch (ketone)

1672 C=O Stretch (overtone/combination)

1478 C-H Bend (CH₂)

1457 C-H Bend (CH₃)

1397 C-H Bend (CH₃)

1366 C-H Bend (tert-butyl)

1251 C-O Stretch

1169 C-N Stretch

Sample Preparation: Thin Film

Table 4: Mass Spectrometry Data

m/z Ion Type

228.1596 [M+H]⁺

250.1415 [M+Na]⁺

Technique: High-Resolution Mass Spectrometry (ESI-TOF)

Experimental Protocols
The following are detailed methodologies for the key experiments cited.
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1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of tert-Butyl 4-acetylpiperidine-1-
carboxylate is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5

mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a 90° pulse width, a relaxation

delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-

added.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse

sequence with a 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of

1.5 seconds. Approximately 1024 scans are accumulated to achieve a good signal-to-noise

ratio.

Data Processing: The raw data (Free Induction Decay - FID) is processed using an

appropriate software package. A line broadening factor of 0.3 Hz is applied to the ¹H FID,

and 1.0 Hz to the ¹³C FID before Fourier transformation. The spectra are then phase-

corrected, and the baseline is corrected. Chemical shifts are referenced to the residual

solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the neat sample (as a light yellow oil) is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

Alternatively, a solution of the compound in a volatile solvent like dichloromethane can be

deposited on a single salt plate, and the solvent is allowed to evaporate.

Instrumentation: The FT-IR spectrum is recorded using a Fourier-transform infrared

spectrometer.

Data Acquisition: The spectrum is typically acquired over the range of 4000 to 400 cm⁻¹. A

background spectrum of the clean salt plates is recorded first and automatically subtracted
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from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-

noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately

1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. This

stock solution is then further diluted to a final concentration of approximately 1-10 µg/mL.

Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) mass

spectrometer equipped with an electrospray ionization (ESI) source.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion

using a syringe pump at a flow rate of 5-10 µL/min. The mass spectrometer is operated in

positive ion mode. Key ESI source parameters, such as capillary voltage, nebulizer gas

pressure, and drying gas flow rate and temperature, are optimized to maximize the signal

intensity of the molecular ion. Data is acquired over a mass-to-charge (m/z) range of 50-500.

Data Processing: The acquired mass spectra are processed using the instrument's software.

The accurate mass of the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are

determined and used to calculate the elemental composition.

Visualization
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like CAS 206989-61-9.
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Caption: Workflow for Spectroscopic Analysis.

Biological Activity and Signaling Pathways

Based on available literature, tert-Butyl 4-acetylpiperidine-1-carboxylate (CAS 206989-61-9)

is primarily utilized as a synthetic intermediate in the preparation of more complex molecules

for drug discovery and development. There is no current evidence to suggest that this

compound has intrinsic biological activity or is directly involved in specific signaling pathways.

Its significance lies in its role as a versatile chemical building block. Therefore, a signaling

pathway diagram is not applicable.
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To cite this document: BenchChem. [Spectroscopic Data Interpretation of CAS 206989-61-9:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b153368#cas-206989-61-9-spectroscopic-data-
interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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